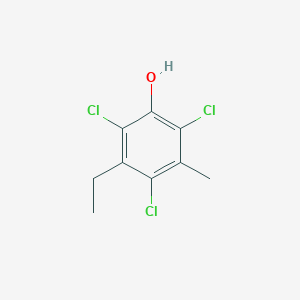

2,4,6-Trichloro-3-ethyl-5-methylphenol

Description

General Context of Halogenated Organic Compounds in Environmental and Synthetic Chemistry

Halogenated organic compounds are a broad class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. In synthetic chemistry, the introduction of halogens can significantly alter the electronic properties and reactivity of an organic molecule, making them valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. The carbon-halogen bond's nature influences the compound's stability and reactivity, providing a versatile tool for chemists.

From an environmental perspective, halogenated organic compounds are of significant interest due to their widespread use and potential for persistence in the environment. Many of these compounds are resistant to natural degradation processes, which can lead to their accumulation in soil, water, and biological tissues. okstate.edu Their environmental fate and potential toxicity are major areas of research, with some compounds being identified as persistent organic pollutants (POPs).

Structural Classification and Nomenclature of Trichloro-substituted Phenolic Compounds

Phenolic compounds are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. Trichloro-substituted phenolic compounds are a subclass where three hydrogen atoms on the benzene (B151609) ring have been replaced by chlorine atoms. The nomenclature of these compounds follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, where the positions of the substituents on the benzene ring are indicated by numbers. The carbon atom bearing the hydroxyl group is designated as position 1.

For example, in 2,4,6-trichlorophenol (B30397), the chlorine atoms are located at the second, fourth, and sixth carbon atoms relative to the hydroxyl group. When other substituents are present, as in the case of 2,4,6-Trichloro-3-ethyl-5-methylphenol, their positions are also numbered to provide a unique and unambiguous name. The classification of these compounds can be further refined based on the number and position of the chlorine atoms and the nature of other substituents on the aromatic ring.

Significance of this compound within its Chemical Class

This compound, with the CAS number 15460-04-5 and molecular formula C₉H₉Cl₃O, is a specific member of the polychlorinated and alkylated phenol (B47542) family. cdnsciencepub.com While not as extensively studied as some other polychlorinated phenols like pentachlorophenol (B1679276) or 2,4,6-trichlorophenol, its structure suggests potential applications where biocidal or preservative properties are required. The presence of both chlorine atoms and alkyl groups (ethyl and methyl) on the phenol ring influences its chemical and physical properties, such as its lipophilicity and reactivity.

The significance of this particular compound lies in its potential use as a disinfectant, antiseptic, or preservative in various industrial and consumer products, including cosmetics and personal care items. oup.com Furthermore, its structure makes it a potential intermediate in the synthesis of more complex molecules. However, detailed scientific literature specifically on this compound is scarce, and much of its potential is inferred from the known properties of similar substituted phenols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-ethyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-3-5-6(10)4(2)7(11)9(13)8(5)12/h13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOQFAHAWHYIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Cl)C)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289749 | |

| Record name | 2,4,6-Trichloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15460-04-5 | |

| Record name | NSC63353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-5-METHYL-2,4,6-TRICHLOROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Trichloro 3 Ethyl 5 Methylphenol and Analogs

Established Synthetic Pathways for Polychlorinated Phenols and Dienones

The synthesis of polychlorinated phenols and their dienone counterparts is a well-established field in organic chemistry. These methods often involve the direct chlorination of phenolic substrates, with the regioselectivity and extent of chlorination being controlled by the choice of chlorinating agent, reaction conditions, and the directing effects of the substituents on the aromatic ring.

Perchlorination Approaches (e.g., of p-cresol)

Perchlorination, the exhaustive chlorination of a molecule, is a common strategy to produce highly chlorinated organic compounds. In the context of phenols, this approach can lead to the formation of trichlorophenols and even cyclohexadienones. A notable example is the perchlorination of p-cresol (B1678582). The reaction of p-cresol with a chlorinating agent can proceed in a stepwise manner, with chlorine atoms being added to the available ortho and para positions relative to the hydroxyl group. gfredlee.com

The initial products of p-cresol chlorination are 2-chloro-4-methylphenol (B1207291) and 2,6-dichloro-4-methylphenol. Further chlorination can lead to the formation of 2,4,6-trichloro-4-methylcyclohexa-2,5-dienone, a polychlorinated dienone. This transformation highlights that under forcing conditions, the aromaticity of the phenol (B47542) ring can be disrupted.

Application of Specific Chlorinating Agents

The choice of chlorinating agent is crucial in directing the outcome of phenol chlorination reactions. Various reagents have been employed, each with its own reactivity and selectivity profile.

Trichloroisocyanuric acid (TCCA) : TCCA is a versatile and efficient chlorinating agent. It is considered a safer alternative to gaseous chlorine and can be used for the chlorination of a wide range of aromatic compounds, including phenols. The mechanism of chlorination with TCCA can be complex, potentially involving the in situ generation of hypochlorous acid or a direct reaction with the phenol.

N-chlorimides : N-chloroimides, such as N-chlorosuccinimide (NCS), are another class of effective chlorinating agents for phenols. These reagents are generally milder than elemental chlorine and can offer improved regioselectivity in some cases. The reactivity of N-chlorimides can be tuned by the addition of acid catalysts.

Elemental Chlorine (Cl2) : Gaseous chlorine is a powerful and cost-effective chlorinating agent. However, its high reactivity can lead to over-chlorination and the formation of complex product mixtures. Controlling the stoichiometry and reaction conditions is critical when using elemental chlorine to achieve a desired level of chlorination. gfredlee.com

Investigation of Batch and Continuous Flow Synthesis Techniques

The synthesis of chlorinated phenols can be carried out using both traditional batch and modern continuous flow techniques. Each approach offers distinct advantages and is suited for different production scales and objectives.

Batch Synthesis: Batch processing is a well-established method where reactants are charged into a vessel and the reaction is allowed to proceed for a set period. This approach is versatile and suitable for small-scale laboratory synthesis and for reactions that require long residence times.

Continuous Flow Synthesis: Continuous flow chemistry involves pumping reactants through a reactor where the reaction occurs. This technique offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like chlorine, and greater consistency in product quality. vapourtec.comresearchgate.net The smaller reactor volumes in flow systems minimize the risks associated with exothermic reactions. researchgate.net For industrial-scale production, continuous flow can lead to higher throughput and more efficient processes. vapourtec.com

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Laboratory to pilot scale | Pilot to industrial scale |

| Safety | Can be challenging for highly exothermic or hazardous reactions | Enhanced safety due to small reactor volumes and better control |

| Heat & Mass Transfer | Can be limited, leading to potential hotspots and side reactions | Excellent heat and mass transfer, leading to better selectivity and yield |

| Process Control | Stepwise control of parameters | Precise control over reaction parameters (temperature, pressure, flow rate) |

| Scalability | Can be complex, often requiring re-optimization | Generally more straightforward to scale up by running for longer times or in parallel |

Targeted Synthesis of 2,4,6-Trichloro-3-ethyl-5-methylphenol

The synthesis of the specifically substituted this compound requires a more targeted approach, focusing on the regioselective introduction of chlorine atoms onto a suitable precursor.

Precursor Derivatization Strategies (e.g., from 3-ethyl-5-methylphenol)

The logical precursor for the target molecule is 3-ethyl-5-methylphenol. The synthesis of this precursor can be envisioned through a multi-step sequence starting from commercially available materials. A plausible route involves the Friedel-Crafts acylation of m-xylene (B151644), followed by a reduction and a Baeyer-Villiger oxidation.

Friedel-Crafts Acylation: Reaction of m-xylene with an acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl3) would yield 1-(3,5-dimethylphenyl)propan-1-one.

Reduction: The carbonyl group of the ketone can be reduced to a methylene (B1212753) group using a standard reduction method, such as the Wolff-Kishner or Clemmensen reduction, to afford 1-ethyl-3,5-dimethylbenzene (B1584817).

Baeyer-Villiger Oxidation: A subsequent Baeyer-Villiger oxidation of the intermediate acetophenone (B1666503) derived from 1-ethyl-3,5-dimethylbenzene would introduce the hydroxyl group, yielding 3-ethyl-5-methylphenol. The Baeyer-Villiger oxidation typically utilizes a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org

Regioselective Chlorination Strategies

With the precursor, 3-ethyl-5-methylphenol, in hand, the next critical step is the regioselective introduction of three chlorine atoms at the 2, 4, and 6 positions. The directing effects of the hydroxyl, ethyl, and methyl groups on the aromatic ring will govern the positions of electrophilic substitution. The hydroxyl group is a strong activating and ortho, para-director. The alkyl groups (ethyl and methyl) are also activating and ortho, para-directing. masterorganicchemistry.comlibretexts.orglibretexts.orgbyjus.com

In 3-ethyl-5-methylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (position 4) are all activated. Therefore, direct chlorination is expected to occur at these positions.

A relevant precedent is the chlorination of 3,5-xylenol (3,5-dimethylphenol) with sulfuryl chloride in the presence of a catalyst, which has been shown to produce a mixture of 4-chloro-3,5-dimethylphenol (B1207549) and 2-chloro-3,5-dimethylphenol, with the para-isomer being the major product. google.com By controlling the stoichiometry of the chlorinating agent, it is possible to introduce multiple chlorine atoms.

To achieve the desired 2,4,6-trichlorination of 3-ethyl-5-methylphenol, a stepwise or a direct polychlorination approach could be employed. Using a slight excess of a chlorinating agent like sulfuryl chloride or elemental chlorine under controlled conditions would likely lead to the desired trisubstituted product. The reaction would proceed via the initial formation of monochloro and dichloro intermediates.

| Chlorinating Agent | Potential Advantages | Potential Disadvantages |

| Sulfuryl Chloride (SO2Cl2) | Good for controlled chlorination; can be used with catalysts for improved regioselectivity. | Can be highly reactive; may require careful temperature control. |

| Elemental Chlorine (Cl2) | Cost-effective and powerful. | Can lead to over-chlorination and side products; hazardous to handle. |

| Trichloroisocyanuric Acid (TCCA) | Solid, safer to handle than Cl2; efficient. | May require specific activators or conditions for perchlorination. |

Optimization of Reaction Conditions and Yields in Chlorination Processes

The selective chlorination of phenols is a significant challenge in synthetic chemistry due to the high activation of the aromatic ring by the hydroxyl group, which often leads to mixtures of ortho- and para-isomers and over-chlorination. google.com Systematic studies on the chlorination of phenols aim to optimize reaction conditions to maximize the yield of desired products and generate kinetic and thermodynamic data. core.ac.uk Key parameters that are manipulated to control the reaction outcome include the choice of chlorinating agent, catalyst system, solvent, and temperature. core.ac.uk

Research has shown that the combination of sulphuryl chloride (SO₂Cl₂) with a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and a sulfur-containing catalyst can provide quantitative yields and high regioselectivity, often in solvent-free conditions. researchgate.netmdpi.com The choice of the sulfur-based catalyst is critical in directing the chlorination to a specific position (ortho vs. para) on the phenol ring.

For instance, in the chlorination of m-cresol (B1676322), an analog of 3-ethyl-5-methylphenol, the selectivity of the reaction is highly dependent on the structure of the sulfur catalyst used. This catalytic system demonstrates how tuning the catalyst can selectively produce a desired isomer, which is a key aspect of optimizing reaction yields. Studies involving various dialkyl sulphides, tetrahydrothiopyrans, and dithiaalkanes have been conducted to achieve the highest possible para/ortho isomer ratios. researchgate.netcardiff.ac.uk

The following table summarizes research findings on the catalyzed chlorination of m-cresol with sulphuryl chloride, illustrating the impact of different catalyst systems on product selectivity. This data is representative of the optimization studies performed on analogous compounds to guide the synthesis of complex molecules like this compound.

| Catalyst System | Primary Product Isomer | Yield (%) | Para/Ortho Ratio | Reference |

|---|---|---|---|---|

| Di-iso-propyl sulphide / AlCl₃ | 4-chloro-3-methylphenol | 96 | 23.0 | cardiff.ac.uk |

| Tetrahydrothiopyran / AlCl₃ | 4-chloro-3-methylphenol | 98 | 20.0 | cardiff.ac.uk |

| 1,2-Bis(methylthio)ethane / AlCl₃ | 4-chloro-3-methylphenol | 98 | 13.0 | researchgate.net |

| 1,6-Bis(methylthio)hexane / AlCl₃ | 4-chloro-3-methylphenol | 98 | 45.0 | researchgate.net |

Beyond catalyst selection, other process parameters are crucial. For instance, the chlorination of 2,4-dichlorophenol (B122985) to 2,4,6-trichlorophenol (B30397) can be achieved with near-complete transformation by carefully controlling the stoichiometry of the chlorine gas introduced. google.com This prevents side reactions and the formation of unwanted byproducts, thereby maximizing the yield of the desired trichlorinated phenol.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols has traditionally involved reagents and processes that are now considered environmentally unsustainable. The application of the twelve principles of green chemistry seeks to mitigate the environmental impact by designing safer and more efficient synthetic routes. acs.orgpaperpublications.orgrroij.com

A primary focus of green chemistry is waste prevention . paperpublications.org Traditional chlorination methods can generate significant waste, including unwanted isomers and hazardous byproducts. rsc.org A novel approach that embodies this principle is the use of existing chlorophenol pollutants as chlorinating reagents for other aromatic compounds. nih.gov This "valorization" strategy adds value to the destruction of toxic pollutants by using them to create valuable aryl chlorides, thus turning a waste product into a resource. nih.gov

Another key principle is the use of catalysis over stoichiometric reagents. acs.org Catalytic processes are inherently greener as they reduce the amount of waste generated. rroij.com The development of highly selective sulfur-containing catalysts for the chlorination of phenols is an example of this, where only small amounts of the catalyst are needed to achieve high yields and selectivity. mdpi.com

The use of safer solvents and auxiliaries is a cornerstone of green chemistry. nih.gov An innovative method for the oxychlorination of phenol utilizes water as the solvent, hydrogen chloride as the chlorine source, and hydrogen peroxide as a clean oxidant. rsc.org This system is advantageous because the only byproduct from the oxidant is water, and the aqueous catalyst solution can be easily separated from the product and recycled. rsc.org Electrochemical methods also represent a greener alternative, where electricity is used to drive the chlorination, potentially reducing the need for traditional chemical reagents and catalysts. rsc.org

Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product is known as maximizing atom economy . acs.org Oxychlorination processes, where a chloride anion is oxidized and subsequently incorporated into the product, offer a significant improvement in atom utilization compared to traditional methods where a portion of the chlorine may be lost as waste gas. rsc.org

By integrating these green chemistry principles, the synthesis of halogenated phenols, including complex structures like this compound, can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformation Pathways of 2,4,6 Trichloro 3 Ethyl 5 Methylphenol

Oxidative Transformation Reactions:No research papers detailing the oxidative transformation reactions of this compound were found.

Due to the absence of specific data for 2,4,6-Trichloro-3-ethyl-5-methylphenol, the requested article, data tables, and list of compounds cannot be generated.

Reactions with Chemical Oxidants

The reaction of chlorinated phenols with chemical oxidants is a key transformation pathway. For instance, the reaction of 2,4,6-trichlorophenol (B30397) with calcium hypochlorite (B82951) in methanol (B129727) leads to the formation of dimer-type ketals. researchgate.net This reaction highlights the susceptibility of the phenol (B47542) ring to oxidative coupling and substitution. While direct studies on this compound with a wide range of oxidants like chloramines and air ions are not extensively detailed in the provided search results, the reactivity of the closely related 2,4,6-trichlorophenol suggests that the ethyl and methyl groups would influence the reaction kinetics and the nature of the resulting products. The electron-donating nature of the alkyl groups could potentially increase the reactivity of the phenol ring towards electrophilic attack by oxidizing agents.

Formation of Dimer-Type Ketals, Quinones, and Other Cyclohexadienone Derivatives

The formation of dimer-type ketals is a notable reaction of 2,4,6-trichlorophenol with calcium hypochlorite in a methanolic solution. researchgate.net This reaction proceeds to form a 2-(2',4',6'-trichlorophenoxy)-4,4-dimethoxy-6-chlorocyclohexadien-2,5-one. researchgate.net Although this specific reaction is for 2,4,6-trichlorophenol, it provides a model for the expected reactivity of this compound. It is plausible that the latter would undergo a similar reaction to form a corresponding dimer-type ketal.

These ketals are often unstable and can be hydrolyzed to form quinones. researchgate.net For example, the ketal derived from 2,4,6-trichlorophenol hydrolyzes to 2-(2',4',6'-trichlorophenoxy)-6-chloro-1,4-benzoquinone. researchgate.net Similarly, the oxidation of various substituted phenols can lead to the formation of quinone methides and other cyclohexadienone derivatives. mdpi.comnih.gov The presence of the ethyl and methyl groups on the phenol ring of this compound would likely influence the stability and further reactions of these intermediates.

Formation and Characterization of Transformation Products

The transformation of this compound can result in a variety of products, depending on the reaction conditions and the agents involved. These products include dechlorinated and re-chlorinated intermediates, as well as metabolites formed through biological processes.

Identification of Dechlorinated and Re-chlorinated Intermediates

While specific studies detailing the dechlorination and re-chlorination of this compound were not found in the search results, the general behavior of chlorinated phenols suggests that such transformations are possible. Chlorinated phenols can undergo dechlorination under various conditions, including microbial action and chemical reduction. Conversely, re-chlorination can occur in the presence of chlorinating agents. The identification of such intermediates would typically involve analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Fungal Metabolism and Haloanisole Formation

Fungal metabolism plays a significant role in the transformation of chlorophenols. White-rot fungi, for instance, are known to transform 2,4,6-trichlorophenol into products like 2,6-dichloro-1,4-hydroquinone and 2,6-dichloro-1,4-benzoquinone. nih.gov This process is mediated by ligninolytic enzyme systems. nih.gov

A key metabolic pathway for chlorophenols in the presence of certain fungi is O-methylation, which leads to the formation of haloanisoles. maxapress.com For example, 2,4,6-trichloroanisole (B165457) (TCA) is a well-known fungal metabolite of 2,4,6-trichlorophenol and is a major contributor to "cork taint" in wine. maxapress.com This transformation involves the microbial O-methylation of the precursor chlorophenol. maxapress.com It is highly probable that this compound can also be a substrate for fungal O-methylation, leading to the formation of the corresponding haloanisole, 2,4,6-trichloro-3-ethyl-5-methylanisole.

Table of Transformation Products and Intermediates:

| Precursor Compound | Reagent/Process | Product/Intermediate |

| 2,4,6-Trichlorophenol | Calcium Hypochlorite in Methanol | 2-(2',4',6'-Trichlorophenoxy)-4,4-dimethoxy-6-chlorocyclohexadien-2,5-one (Dimer-type ketal) |

| Dimer-type ketal of 2,4,6-Trichlorophenol | Hydrolysis | 2-(2',4',6'-Trichlorophenoxy)-6-chloro-1,4-benzoquinone (Quinone) |

| 2,4,6-Trichlorophenol | Fungal Metabolism (e.g., White-rot fungi) | 2,6-Dichloro-1,4-hydroquinone, 2,6-Dichloro-1,4-benzoquinone |

| 2,4,6-Trichlorophenol | Fungal Metabolism (O-methylation) | 2,4,6-Trichloroanisole (Haloanisole) |

Despite a comprehensive search for scientific literature, detailed information regarding the mechanistic investigations of this compound reactions is not available in the public domain. The provided search results did not yield specific studies on the elucidation of its reaction mechanisms, kinetic studies of its transformation processes, the influence of solvent and medium on its mechanistic pathways, or stereochemical considerations in its transformation reactions.

The search results primarily contained information on related but structurally distinct compounds, such as other chlorinated phenols or triazines, and general principles of radical chemistry. These findings are not directly applicable to the specific chemical entity of this compound and therefore cannot be used to construct the requested article while adhering to the strict content and outline requirements.

Consequently, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified detailed mechanistic and kinetic information. Further experimental research and publication in peer-reviewed journals would be necessary to provide the data required to fulfill this request.

Industrial Applications and Use

Known Industrial Applications

While not a widely commercialized chemical, 2,4,6-Trichloro-3-ethyl-5-methylphenol has been suggested for use in several industrial applications due to its antimicrobial properties. These potential applications include its use as a:

Disinfectant: Effective against a range of bacteria and fungi. oup.com

Antiseptic: Potential for use in medical settings for skin disinfection. oup.com

Preservative: It may be used to extend the shelf life of products such as cosmetics and personal care items by preventing microbial growth. oup.com

Use in Chemical Synthesis

The structure of this compound, with its reactive hydroxyl group and substituted aromatic ring, makes it a potential intermediate or precursor in organic synthesis. oup.com It could be used to synthesize other specialty chemicals, although specific examples are not readily found in the literature.

Environmental Occurrence, Distribution, and Fate

Sources and Formation of Chlorophenols in Aquatic and Terrestrial Environments

Chlorophenols enter the environment from a variety of sources, ranging from industrial manufacturing to natural biogenic processes. researchgate.netnih.gov

The primary anthropogenic sources of chlorophenols include their use as intermediates in the manufacturing of pesticides, pharmaceuticals, and dyes. nih.govcdc.gov Industrial wastewater discharges from these manufacturing processes are a significant point source of chlorophenol pollution into aquatic environments. nih.govcdc.gov For instance, industries such as textile, leather, and petrochemical production have been associated with chlorophenol exposure. nih.gov

Chlorophenols are also formed as by-products during the disinfection of drinking water and wastewater with chlorine. cdc.govcdc.govresearchgate.net When chlorine reacts with naturally occurring phenolic compounds in the water, various chlorophenols can be produced. who.int Studies of Canadian potable water treatment facilities found that 4-chlorophenol (B41353), 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol (B30397) are frequently detected in chlorinated water supplies. cdc.gov The incineration of chlorinated wastes and the bleaching of wood pulp are other notable anthropogenic sources. cdc.govunl.pt For example, 2,4,6-trichlorophenol has been detected in gases emitted from municipal incinerators. researchgate.netunl.pt

In addition to industrial sources, chlorophenols can be formed in the environment through natural processes. The biodegradation of certain pesticides, such as the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), can yield chlorophenols as intermediate metabolites. unl.pt

Furthermore, some microorganisms have been shown to produce chlorophenols. For example, the fungus Culduriomyces fumugo can form 2,4,6-trichlorophenol through the action of the enzyme chloroperoxidase. unl.pt Research has also demonstrated that anaerobic microorganisms can transform chlorinated hydroquinones, which are metabolites of some fungi, into chlorophenols. nih.govresearchgate.net This biogenic production is an important consideration, as the presence of chlorophenols in the environment is not solely attributable to industrial pollution. nih.gov

Environmental Compartmentalization and Transport

Once released into the environment, chlorophenols are distributed among various environmental compartments, including water, air, and soil. cdc.gov Their transport and fate are influenced by their physicochemical properties, such as water solubility and vapor pressure, as well as environmental factors like pH and organic matter content. cdc.govunl.pt

The majority of chlorophenol releases are to surface water. cdc.gov They have been detected in various aquatic environments, including drinking water, surface water, groundwater, and sediments. cdc.govunl.pt In water, chlorophenols can exist in either a dissociated or non-dissociated form depending on the pH, which affects their solubility and transport. unl.pt They have a tendency to adsorb to soil and sediments, particularly as the degree of chlorination increases. cdc.govcdc.gov

Concentrations of chlorophenols in surface waters can vary significantly depending on the location and proximity to pollution sources. For example, studies in Canadian surface waters have found concentrations ranging from 2 to 2000 ng/L. unl.pt In drinking water, chlorophenols are often present at very low levels, typically in the parts per trillion range, as a result of water disinfection with chlorine. cdc.gov

Chlorophenols can enter the atmosphere through volatilization from contaminated water and soil, as well as from industrial emissions and incineration processes. cdc.govunl.pt Mono- and dichlorophenols are generally more volatile than their more highly chlorinated counterparts. cdc.gov Once in the atmosphere, they can be transported over distances before being removed by processes such as photolysis (breakdown by sunlight) and wet deposition (rain and snow). cdc.govwaterquality.gov.au For instance, pentachlorophenol (B1679276) has been detected in snow and rain samples in Canada and Finland. waterquality.gov.au Emissions from the combustion of municipal solid waste, hazardous waste, and coal can also release chlorophenols into the atmosphere. cdc.gov

Environmental Persistence and Degradation Rates of Chlorophenol Analogs

Chlorophenols are considered to be moderately persistent in the environment. cdc.gov Their resistance to biodegradation generally increases with the number of chlorine atoms on the phenol (B47542) ring. cdc.gov The position of the chlorine atoms also influences their persistence. cdc.gov

Degradation of chlorophenols can occur through both biotic (microbial) and abiotic (e.g., photolysis) processes. waterquality.gov.au In water, photolysis can be a significant removal mechanism near the surface. waterquality.gov.au Biodegradation by microorganisms is a key process for the removal of chlorophenols from water, soil, and sediment, although the rates can be slow. cdc.govwaterquality.gov.au For example, the complete removal of 2-chlorophenol (B165306) and 4-chlorophenol from water has been observed to take between 13 and 36 days, while 3-chlorophenol (B135607) is more persistent. waterquality.gov.au The half-life of pentachlorophenol in surface waters is estimated to be around 100 days, with degradation being faster under aerobic conditions and at higher temperatures. waterquality.gov.au In sediments, chlorophenols can persist for longer periods. waterquality.gov.au

Data Tables

Table 1: Examples of Chlorophenol Concentrations in Canadian Water Sources

| Water Source | Chlorophenol | Maximum Concentration (ng/L) |

| Chlorinated Drinking Water | 2-Chlorophenol | 65 |

| Chlorinated Drinking Water | 2,4-Dichlorophenol | 72 |

| Chlorinated Drinking Water | 2,4,6-Trichlorophenol | 719 |

| Surface Water | 4-Chlorophenol | <10 |

| Surface Water | 2,4-Dichlorophenol | <10 |

| Surface Water | 2,4,6-Trichlorophenol | 40 |

| Source: Adapted from studies on Canadian potable water treatment facilities and surface waters. cdc.govwho.intunl.pt |

Table 2: Environmental Persistence of Selected Chlorophenols

| Compound | Medium | Half-life / Removal Time | Conditions |

| 2-Chlorophenol | Water | 13 - 36 days (complete removal) | - |

| 4-Chlorophenol | Water | 13 - 36 days (complete removal) | - |

| 3-Chlorophenol | Water | More persistent than 2-CP and 4-CP | - |

| 4-Chlorophenol | Sediment | 20 - 23 days | 20°C |

| 2,4,5-Trichlorophenol | Sediment | 20 - 23 days | 20°C |

| Pentachlorophenol | Surface Water | ~100 days | Aerobic, higher temperatures increase breakdown |

| Source: Data compiled from various environmental fate studies. waterquality.gov.au |

No Data Available for Long-Range Environmental Transport and Global Distribution Modeling of 2,4,6-Trichloro-3-ethyl-5-methylphenol

Following a comprehensive search of available scientific literature and environmental databases, no specific research findings, data, or models pertaining to the long-range environmental transport and global distribution of the chemical compound this compound were identified.

Studies that model the movement of chemical substances across long distances in the atmosphere and their subsequent distribution across the globe are highly specific. These models rely on a combination of the compound's physicochemical properties—such as its volatility, persistence in air, and partitioning coefficients—and complex atmospheric modeling.

The absence of such information for this compound suggests that this particular compound may not have been a focus of global environmental contamination studies to date. Research into the long-range transport of pollutants is often prioritized for substances with known high production volumes, widespread use, significant toxicity, and high persistence, such as certain pesticides or industrial byproducts.

Consequently, without primary research data on its atmospheric half-life, potential for atmospheric transport, and deposition patterns, it is not possible to provide an evidence-based assessment of its global distribution. No data tables or detailed research findings on this specific topic could be generated.

An in-depth examination of the analytical methodologies for the detection and quantification of the chemical compound this compound is crucial for environmental monitoring and chemical analysis. This article focuses exclusively on the advanced techniques and scientific instrumentation used to identify and measure this specific substituted phenol in various environmental matrices.

Analytical Methodologies

Detection and Quantification

The detection and quantification of chlorinated phenols, including alkylated ones, in various environmental and biological matrices are typically performed using chromatographic techniques.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), is a common method for the analysis of chlorophenols. oup.comthermofisher.com Derivatization, such as acetylation or silylation, is often employed to increase the volatility and improve the chromatographic properties of the phenols. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of chlorophenols. asianpubs.org It is often used with ultraviolet (UV) or mass spectrometry (MS) detection.

Sample preparation for these analyses typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analytes from the sample matrix. chromatographyonline.com

Computational and Theoretical Studies of 2,4,6 Trichloro 3 Ethyl 5 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and predicting various molecular properties. For a molecule like 2,4,6-Trichloro-3-ethyl-5-methylphenol, these calculations can reveal details about its geometry, stability, and reactivity. Methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(2d,2p) are commonly employed for accurate predictions of molecular geometries and vibrational frequencies. researchgate.netresearchgate.net

Theoretical calculations can predict spectroscopic data, which are crucial for the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei. By comparing theoretical and experimental spectra for related compounds, a scaling factor can be applied to enhance the accuracy of the predictions for the target molecule.

IR Vibrational Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these harmonic vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. For instance, studies on similar phenolic compounds have demonstrated that calculated vibrational frequencies, when scaled, show excellent agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net

Table 1: Predicted Spectroscopic Data (Hypothetical based on similar compounds)

| Spectroscopic Data | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shifts | Phenolic OH: 4.5-6.0 ppm; Aromatic H: 6.5-7.5 ppm; Ethyl CH₂: 2.5-2.8 ppm; Methyl CH₃: 2.2-2.5 ppm; Ethyl CH₃: 1.1-1.4 ppm |

| ¹³C NMR Chemical Shifts | C-OH: 150-160 ppm; C-Cl: 125-135 ppm; Aromatic C-H: 115-125 ppm; Aromatic C-C: 130-145 ppm; Ethyl CH₂: 20-30 ppm; Methyl CH₃: 15-25 ppm; Ethyl CH₃: 10-15 ppm |

Quantum chemical calculations can provide insights into the reactivity of a molecule by examining its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netscienceopen.com For this compound, the oxygen atom of the hydroxyl group and the aromatic ring are expected to be electron-rich sites, while the hydrogen atom of the hydroxyl group would be an electron-poor site.

Modeling of reaction pathways can be performed to study potential degradation or transformation reactions. For example, the reaction of related pyrimidine (B1678525) derivatives with thiophenolates has been shown to proceed via either ring expansion or nucleophilic substitution, depending on the reaction conditions. researchgate.net Similar computational studies could elucidate the likely reaction pathways for this compound with various reagents.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations can be used to study the conformational flexibility and intermolecular interactions of this compound. These methods are particularly useful for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules. While specific studies on this compound are lacking, the general principles would apply. Such simulations could predict its behavior in different environments and its potential to bind to biological targets.

Environmental Fate and Transport Modeling using Predictive Software

Predictive software can be utilized to estimate the environmental fate and transport of chemicals. These models use the chemical structure to predict properties like water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc). These parameters are then used to model the chemical's distribution in different environmental compartments (air, water, soil, sediment) and its potential for bioaccumulation and persistence. For instance, the fungicide chlorothalonil, a chlorinated aromatic compound, has been studied for its environmental fate, with factors like its low water solubility and moderate persistence in soils being key to its environmental impact. researchgate.net Similar modeling for this compound would be crucial for assessing its environmental risk.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Related Chlorophenols

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or toxicity. wikipedia.org Numerous QSAR studies have been conducted on chlorophenols to predict their toxicity. nih.govresearchgate.net

These studies often use molecular descriptors that quantify various aspects of the molecule's structure, such as:

Lipophilicity: Represented by the n-octanol/water partition coefficient (log Kow).

Electronic Effects: Described by parameters like the Hammett constant (sigma) and the acid dissociation constant (pKa).

Steric Effects: Quantified by indices such as the valence molecular connectivity index and the perimeter of the efficacious section. nih.gov

For example, the toxicity of chlorophenols to L929 cells has been successfully modeled using QSAR, with log Kow being a dominant predictive factor. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to develop predictive models for the cytotoxicity of chlorophenols. nih.govresearchgate.net These models consider the 3D structure of the molecules and their interaction fields (steric, electrostatic, hydrophobic). nih.gov Such approaches could be applied to predict the biological activity and potential toxicity of this compound based on its structural similarity to other chlorophenols.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-3,5-dimethylphenol |

| 2,4,6-trichloro-3-methylphenol |

| 2,4,6-Trichlorophenol (B30397) |

| 3-ethyl-5-methylphenol |

| 4-chloro-3,5-dimethylphenol (B1207549) |

| 4-chloro-3-ethylphenol |

| Chlorothalonil |

| Pentachlorophenol (B1679276) |

Future Research Directions and Unanswered Questions

Development of Advanced Remediation Technologies for Contaminated Environments

The presence of chlorinated phenols in the environment necessitates the development of effective and sustainable remediation strategies. For 2,4,6-Trichloro-3-ethyl-5-methylphenol, future research should focus on adapting and optimizing existing technologies, as well as innovating novel approaches.

Bioremediation offers a more environmentally benign approach. researchgate.net Future studies should aim to identify and isolate microbial consortia or specific bacterial and fungal strains capable of metabolizing this compound. This involves screening organisms from contaminated sites and assessing their degradation capabilities under various environmental conditions. Genetic and metabolic engineering could be employed to enhance the efficiency of these organisms, focusing on the enzymatic pathways responsible for dechlorination and aromatic ring cleavage. The potential for phytoremediation, using plants to uptake and degrade the compound, also warrants investigation. researchgate.net

The application of nanotechnology is another burgeoning field in environmental remediation. Research into the use of nanomaterials, such as nanoscale zero-valent iron (nZVI) for reductive dechlorination or titanium dioxide (TiO2) nanoparticles for photocatalysis, could lead to highly efficient in-situ treatment methods for soil and groundwater contaminated with this compound.

| Remediation Technology | Potential Research Focus for this compound | Key Unanswered Questions |

| Advanced Oxidation | Optimization of photocatalysis, Fenton, and ozonation processes. | What are the degradation kinetics and pathways? Are the transformation products more or less toxic? |

| Bioremediation | Isolation of degrading microorganisms; genetic enhancement of enzymatic pathways. | Which microbial strains are most effective? What is the influence of co-contaminants on biodegradation rates? |

| Nanoremediation | Synthesis and testing of nanoparticles (e.g., nZVI, TiO2) for in-situ treatment. | What is the long-term stability and environmental fate of the nanoparticles? How can efficiency be maximized in complex soil matrices? |

Comprehensive Environmental Risk Assessment Frameworks for Halogenated Phenols

A significant knowledge gap exists regarding the ecotoxicological profile and environmental risk of this compound. Establishing a comprehensive risk assessment framework is crucial for environmental protection. nih.gov Future research should be directed at generating fundamental data on its fate, transport, and toxicity.

This involves determining key physicochemical properties like its octanol-water partition coefficient (Kow), vapor pressure, and water solubility to model its environmental distribution. Studies on its persistence in soil and water, including biodegradation and photolysis half-lives, are essential. nih.gov

Ecotoxicity testing on representative organisms from different trophic levels (e.g., algae, invertebrates, fish) is a priority. nih.gov This will help in establishing predicted no-effect concentrations (PNECs) for aquatic and terrestrial ecosystems. Furthermore, research should investigate its potential for bioaccumulation and biomagnification within food webs.

Developing Quantitative Structure-Activity Relationship (QSAR) models for alkylated and chlorinated phenols could help in predicting the toxicity of this compound and similar compounds where empirical data is lacking. These models would need to be validated with experimental data to ensure their accuracy. The overarching goal is to integrate these data points into a multi-tiered risk assessment framework that can inform regulatory guidelines and environmental quality standards. bluefrogscientific.comeuropa.eu

Innovation in Analytical Tooling for Trace Level Detection in Complex Matrices

The ability to detect and quantify this compound at environmentally relevant concentrations is fundamental to all research and monitoring efforts. Future work must focus on developing highly sensitive and selective analytical methods.

Current methods for other chlorophenols often involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). env.go.jpnih.govthermofisher.com Research should be dedicated to optimizing these techniques for this compound. This includes the development of specific extraction protocols, such as solid-phase microextraction (SPME), to pre-concentrate the analyte from complex matrices like soil, sediment, and biological tissues. chromatographyonline.com Derivatization techniques, such as silylation, could be explored to improve its chromatographic behavior and detection sensitivity. chromatographyonline.com

The development of tandem mass spectrometry (MS/MS) methods would offer enhanced selectivity and lower detection limits, which is crucial for trace analysis. High-resolution mass spectrometry could also be employed to confirm the identity of the compound and its transformation products in environmental samples. Furthermore, there is a need for cost-effective and rapid screening tools, such as electrochemical sensors or biosensors, that could be used for field monitoring of contaminated sites.

| Analytical Technique | Future Development Area for this compound | Expected Improvement |

| GC-MS/MS | Optimization of injection, column, and detection parameters. | Lower detection limits, higher selectivity. |

| LC-MS/MS | Development of specific mobile phases and ionization methods. | Improved analysis of non-volatile derivatives. |

| SPME | Design of novel fiber coatings for selective extraction. | Enhanced pre-concentration from complex samples. |

| Biosensors | Immobilization of specific enzymes or antibodies. | Rapid, field-deployable screening capability. |

Theoretical Investigations into Novel Transformation Pathways and Products

Understanding how this compound transforms in the environment is key to predicting its ultimate fate and the potential risks posed by its degradation products. Theoretical and computational chemistry can provide valuable insights into these processes.

Future research should employ quantum chemical calculations (e.g., Density Functional Theory - DFT) to model the reaction mechanisms of its degradation through processes like oxidation and reduction. These models can predict the most likely sites of initial attack on the molecule, calculate reaction energy barriers, and help identify plausible intermediate structures. researchgate.net

This theoretical work can guide experimental studies by predicting which transformation products to look for. For instance, modeling the reaction with hydroxyl radicals (a key species in AOPs) can elucidate the initial steps of ring-opening and dechlorination. Similarly, modeling enzymatic reactions can shed light on the specific mechanisms of microbial degradation. A critical unanswered question is how the ethyl and methyl substituents influence the electronic structure of the phenol (B47542) ring and its reactivity compared to the well-studied 2,4,6-TCP.

Exploration of Emerging Applications of Trichloro-Phenolic Derivatives (e.g., as chemical intermediates)

While the primary focus on many chlorinated phenols is their environmental impact, it is also scientifically valuable to explore their potential as chemical building blocks. The unique structure of this compound, with its specific pattern of chloro, ethyl, and methyl groups, could make it a useful precursor in organic synthesis.

Future research could investigate its use as a starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. The chlorine atoms can serve as reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of new functional groups. The phenolic hydroxyl group can be modified to form ethers or esters.

For example, studies could explore the derivatization of the phenol to create novel ligands for catalysis or building blocks for polymers with specific thermal or flame-retardant properties. The key is to identify synthetic pathways where the specific arrangement of substituents on the aromatic ring leads to a target molecule that is difficult to produce through other means. This research could potentially create value from a compound that is otherwise considered a pollutant, contributing to a circular economy approach.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Trichloro-3-ethyl-5-methylphenol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with phenol derivatives as precursors. Chlorination can be achieved using chlorine gas or sulfuryl chloride in the presence of catalysts like FeCl₃. Ethyl and methyl groups are introduced via Friedel-Crafts alkylation, requiring careful control of temperature (40–60°C) and solvent polarity (e.g., dichloromethane). Monitor reaction progress using TLC or HPLC. Optimize yields by varying stoichiometry (e.g., 1:3 molar ratio of phenol to chlorinating agent) and reaction time (4–12 hours). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can trace concentrations of this compound be accurately quantified in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry with selected-ion monitoring (GC/MS-SIM). Solid-phase extraction (SPE) with OASIS HLB cartridges at pH 2 achieves >95% recovery. Derivatize with N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) to enhance volatility. Key parameters:

| Parameter | Value |

|---|---|

| Method Detection Limit | 0.94 ng/L |

| Quantification Limit | 2.5 ng/L |

| Recovery (spiked 10 ng) | 107% (RSD: 1.3%) |

| Internal standards (e.g., acenaphthene-d10) correct for matrix effects . |

Q. What in vitro assays are recommended for preliminary toxicity profiling of this compound?

- Methodological Answer : Prioritize bacterial reverse mutation (Ames test) and mammalian cell cytotoxicity assays (e.g., MTT assay on HepG2 cells). For endocrine disruption potential, use yeast estrogen screen (YES) or ER-CALUX. Compare results with structurally analogous chlorophenols (e.g., 2,4,6-trichlorophenol) to infer structure-activity relationships. Dose ranges: 0.1–100 µM, with 24–72 hr exposure .

Advanced Research Questions

Q. What mechanistic insights exist for the environmental degradation of this compound under aerobic vs. anaerobic conditions?

- Methodological Answer : Under aerobic conditions, microbial degradation via Sphingomonas spp. produces chlorocatechol intermediates, tracked via LC-MS/MS. Anaerobic reductive dechlorination occurs in sediment slurries, with deuterium-labeled isotopes (e.g., 2,4,6-Trichlorophenol-3,5-d2) confirming pathways via GC-IRMS. Key findings:

Q. How do synergistic interactions between this compound and co-pollutants affect ecotoxicological outcomes?

- Methodological Answer : Use factorial experimental designs to test binary mixtures (e.g., with heavy metals or PAHs). For Daphnia magna, apply concentration addition (CA) and independent action (IA) models. Example:

| Co-Pollutant | EC₅₀ (µg/L) | Synergy Factor |

|---|---|---|

| Cd²⁺ | 12.5 | 1.8 (CA model) |

| Benzo[a]pyrene | 8.7 | 2.3 (IA model) |

| Statistical analysis via ANOVA identifies significant interactions (p < 0.05) . |

Q. How should researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound?

- Methodological Answer : Conduct multi-laboratory validation using standardized protocols (e.g., OECD 305). Variables causing discrepancies:

- Lipid content of test organisms (e.g., 5% vs. 15% lipid in fish).

- Exposure duration (28 vs. 56 days).

Meta-analysis of existing data with random-effects models quantifies heterogeneity (I² statistic). Prioritize studies using isotope dilution techniques (e.g., ¹³C-labeled compounds) for internal validation .

Q. What strategies are effective for synthesizing isotope-labeled analogs (e.g., ¹³C or ²H) of this compound for tracer studies?

- Methodological Answer : Use deuterated methyl iodide (CD₃I) or ethyl bromide (C₂D₅Br) in alkylation steps. For ¹³C labeling, employ NaH¹³CO3 in Kolbe-Schmitt carboxylation followed by decarboxylation. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS). Applications include metabolic flux analysis in soil microcosms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.